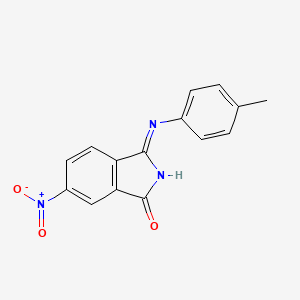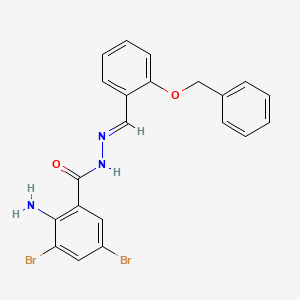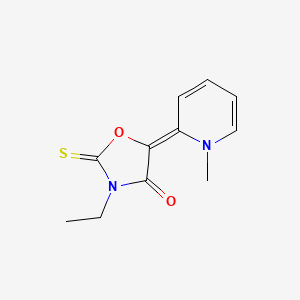![molecular formula C16H22Cl4N2O B15078340 N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide](/img/structure/B15078340.png)
N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide is a synthetic organic compound with the molecular formula C16H22Cl4N2O and a molecular weight of 400.179 g/mol . It is characterized by the presence of multiple chlorine atoms and an octanamide group, making it a unique compound in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide typically involves the reaction of 4-chloroaniline with 2,2,2-trichloroethyl octanoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide
- N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide
- N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide
Uniqueness
N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C16H22Cl4N2O |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide |
InChI |
InChI=1S/C16H22Cl4N2O/c1-2-3-4-5-6-7-14(23)22-15(16(18,19)20)21-13-10-8-12(17)9-11-13/h8-11,15,21H,2-7H2,1H3,(H,22,23) |
InChI Key |
PPVXHUQTKDWHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(E)-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate](/img/structure/B15078263.png)


![N'-[(E)-anthracen-9-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078276.png)
![5-(4-Methylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B15078280.png)
![isopropyl (2E)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078281.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078283.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B15078316.png)

![N'-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide](/img/structure/B15078336.png)

